molecular formula C₂₇H₄₄O₂ B118730 3-Epi-25-Hydroxyvitamin D3 CAS No. 73809-05-9

3-Epi-25-Hydroxyvitamin D3

Cat. No. B118730
CAS RN: 73809-05-9
M. Wt: 400.6 g/mol
InChI Key: JWUBBDSIWDLEOM-UHFFFAOYSA-N
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Description

3-Epi-25-Hydroxyvitamin D3, also known as 3-epi-25(OH)D3, is a metabolite of vitamin D3 produced in the liver . It is an epimer of 25-hydroxyvitamin D3, differing only at the C-3 position where the -OH group at the C-3 carbon is in the α orientation rather than in the β orientation .


Synthesis Analysis

The synthesis of 3-Epi-25-Hydroxyvitamin D3 involves complex biochemical processes. One method uses liquid–liquid extraction with 2D separation and LC/MS/MS detection, which provides superior precision compared to conventional assays . Another method involves two steps of derivatization, a Diels–Alder reaction with 4-phenyl-1,2,4-triazoline-3,5-dione followed by acetylation, to enhance the detectability of 25(OH)D3 in ESI-MS/MS and to separate 25(OH)D3 from 3-epi-25-hydroxyvitamin D3 .


Molecular Structure Analysis

The molecular formula of 3-Epi-25-Hydroxyvitamin D3 is C27H44O2 . It is an epimer of 25-hydroxyvitamin D3, differing only at the C-3 position where the -OH group at the C-3 carbon is in the α orientation rather than in the β orientation .


Chemical Reactions Analysis

The chemical reactions involving 3-Epi-25-Hydroxyvitamin D3 are complex and require careful method optimization for precise and interference-free analyses . The method employed two steps of derivatization, a Diels–Alder reaction with 4-phenyl-1,2,4-triazoline-3,5-dione followed by acetylation, to enhance the detectability of 25(OH)D3 in ESI-MS/MS and to separate 25(OH)D3 from 3-epi-25-hydroxyvitamin D3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Epi-25-Hydroxyvitamin D3 are complex. It is a highly flammable liquid and vapor . The product is stable and non-reactive under normal conditions of use, storage, and transport .

Scientific Research Applications

Treatment of Vitamin D Deficiency

Calcifediol is used to prevent and treat vitamin D deficiency . It has certain advantages over cholecalciferol (vitamin D3), such as its rapid onset of action and greater potency . A study found that Calcifediol was more efficacious, with no increase in toxicity .

Restoration and Maintenance of Vitamin D Levels

A study investigated the 2-year effect of monthly 0.266 mg calcifediol administration in restoring and maintaining 25 (OH)D levels in postmenopausal females with hypovitaminosis D .

Efficacy and Safety in Young Adults

A study assessed monthly calcifediol treatments for vitamin D deficiency (or biweekly, if the deficiency was severe) in a young adult population with no associated comorbidities . At the end of the study, 89% of participants maintained vitamin D levels of >20 ng/mL with calcifediol, versus 49% with placebo .

Immune System Function

Vitamin D deficiency status has been associated with the altered function of the immune system and the ability to mobilize a response to invading pathogens, including influenza and SARS-CoV-2 .

Prevention of Falls and Non-Vertebral Fractures

There is evidence suggesting that high-dose vitamin D supplementation can have an impact on falls and non-vertebral fractures .

Predictability of Efficacy

A 25OHD increase depends on the dose and frequency of calcifediol administration . In contrast, after cholecalciferol administration, 25OHD increase depends on more factors than dose and frequency of administration, also phenotypic aspects (such as obesity and malabsorption), and genotypic factors impacts in this increase .

Safety And Hazards

3-Epi-25-Hydroxyvitamin D3 is a highly flammable liquid and vapor. It causes serious eye irritation. It should be kept away from heat, sparks, open flames, and other ignition sources .

Future Directions

The C-3 epimer of 25-hydroxyvitamin D3 is present in the majority of human serum specimens. Although its concentration is generally low, further work must investigate the impact of 3-epi-25(OH)D3 on the various 25-hydroxyvitamin D assays and ultimately what information, if any, C-3 epimer measurement can provide clinically .

properties

IUPAC Name

3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBBDSIWDLEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274318, DTXSID90860236
Record name 3-Epi-25-Hydroxyvitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-Secocholesta-5,7,10-triene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

CAS RN

73809-05-9, 19356-17-3
Record name 3-Epi-25-Hydroxyvitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcifediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 73809-05-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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